Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate
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Description
Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate is a useful research compound. Its molecular formula is C18H14N2O6 and its molecular weight is 354.3g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties
Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which include the compound , have been found to exhibit a wide range of interesting biological activities . They have a huge potential in drug discovery, inspiring a wide array of synthetic work .
Antiproliferative Activity
These compounds have shown antiproliferative activity. For example, methyl-6-amino-5-cyano-4-(furan-2-yl)-3-(3-methoxybenzoyl)-4H-pyran-2-carboxylate has shown higher activity than busulfan and cisplatin .
Antimicrobial Activity
Methyl-6-amino-3-acetyl-4-phenyl-5-cyano-4H-pyran-2-carboxylate, a similar compound, has shown antimicrobial activity comparable to that of chloramine .
Antitumor Activity
Cyano-substituted pyrans, including the compound , have shown promising antitumor activity . This is a significant area for studying the biological activity of these compounds .
Key Intermediates for Subsequent Transformations
Due to their orthogonal functional groups, these compounds can be considered as key intermediates for subsequent transformations .
Synthesis of Biologically Active Molecules
These compounds are used in the synthesis of biologically active molecules having 2-amino-4H-pyran-3-carbonitriles moieties .
Antioxidant Properties
While not directly related to your compound, it’s worth noting that similar structures, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), have been found to contribute to the antioxidant properties of Maillard reaction intermediates .
Drug Discovery
These compounds have inspired a wide array of synthetic work due to their huge potential in drug discovery .
properties
IUPAC Name |
methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-4-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-24-18(23)10-4-2-9(3-5-10)14-12(7-19)17(20)26-15-13(22)6-11(8-21)25-16(14)15/h2-6,14,21H,8,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYZNEHXVYKERD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.